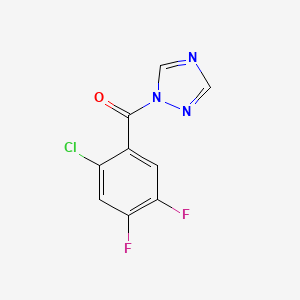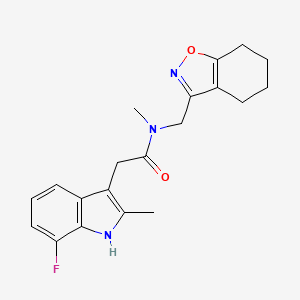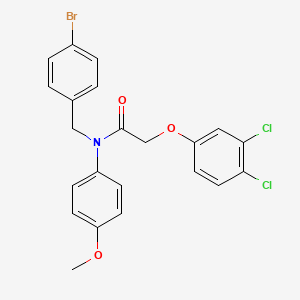![molecular formula C20H19F3N6O B5599310 N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B5599310.png)
N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-3-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex benzamide derivatives, such as "N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-3-(trifluoromethyl)benzamide," involves multi-step chemical reactions that aim to construct the compound with precision. The design and biological evaluation of related compounds highlight the meticulous process of combining various chemical groups to achieve the desired molecular structure with specific biological activities, like the isotype-selective inhibition of histone deacetylases (HDACs) observed in similar benzamide compounds (Zhou et al., 2008).
Molecular Structure Analysis
The molecular structure of benzamide derivatives showcases the significance of precise atomic arrangement for biological efficacy. The crystal structure analyses provide insights into the molecular conformation, intermolecular interactions, and stability, which are crucial for understanding the compound's behavior in biological systems. Studies involving similar compounds, such as the crystal and molecular structure analysis of related benzamide molecules, reveal the importance of these structural details in determining the compound's pharmacological potential (Prasad et al., 1979).
Chemical Reactions and Properties
The chemical reactivity of "N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-3-(trifluoromethyl)benzamide" involves its interaction with other chemical entities, leading to various reactions that can be exploited for synthetic and analytical purposes. The synthesis of related compounds demonstrates the compound's versatility in forming new chemical bonds, leading to the creation of novel molecules with potential biological activities (Ashok & Pallavi, 2008).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline form, are essential for the practical handling of the compound. Polymorphism studies, for instance, highlight the existence of different crystalline forms that can affect the compound's solubility and, consequently, its bioavailability. Such analyses are crucial for the development of pharmaceutical formulations (Yanagi et al., 2000).
Chemical Properties Analysis
Exploring the chemical properties involves understanding the compound's behavior under different chemical environments, its stability, and its reactivity towards various reagents. The synthesis and evaluation of benzamide-based molecules reveal insights into their chemical stability and reactivity, which are pivotal for their application in medicinal chemistry (Borzilleri et al., 2006).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
The synthesis of complex benzamide derivatives, including compounds structurally related to N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-3-(trifluoromethyl)benzamide, involves innovative synthetic routes that enhance the understanding of chemical reactions and compound stability. For instance, studies have demonstrated the synthesis of thienopyrimidine derivatives through reactions involving heteroaromatic o-aminonitrile, showcasing a one-step process for annelation of thieno[3,2-e]imidazo[1,2-c]pyrimidine moieties (Bhuiyan et al., 2006). Additionally, the development of benzamide-based 5-aminopyrazoles and their fused heterocycles has been reported, highlighting novel synthesis routes and the structural characterization of these compounds, including their antiviral activities (Hebishy, Salama, & Elgemeie, 2020).
Antimicrobial and Anticancer Properties
Research has also focused on the antimicrobial and anticancer evaluation of newly synthesized derivatives. The synthesis of novel pyridine and fused pyridine derivatives starting from certain precursor compounds has shown pronounced antimicrobial activity, indicating the potential of these compounds in the development of new antimicrobial agents (Flefel et al., 2018). Furthermore, compounds with benzamide moieties have been evaluated for their neuroleptic activity, illustrating the diverse biological activities that can be harnessed from these chemical structures (Iwanami et al., 1981).
Molecular Docking and In Vitro Screening
Molecular docking and in vitro screening studies have been instrumental in exploring the interaction of benzamide derivatives with biological targets. This research avenue provides insights into the potential therapeutic applications of these compounds, including their antimicrobial and antioxidant activities, by evaluating their binding energies and interactions with target proteins (Flefel et al., 2018).
Eigenschaften
IUPAC Name |
N-[2-[[6-[(5-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N6O/c1-13-5-6-16(26-12-13)27-18-8-7-17(28-29-18)24-9-10-25-19(30)14-3-2-4-15(11-14)20(21,22)23/h2-8,11-12H,9-10H2,1H3,(H,24,28)(H,25,30)(H,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKZNGXZCJLQZAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC2=NN=C(C=C2)NCCNC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((6-((5-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)-3-(trifluoromethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-methylpiperazin-1-yl)sulfonyl]-N-phenylthiophene-2-carboxamide](/img/structure/B5599231.png)

![(4S*)-4-(methoxymethyl)-3,3-dimethyl-1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)piperidin-4-ol](/img/structure/B5599253.png)
![2-[2-(methylthio)-1,3-benzothiazol-6-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5599259.png)
![2-(2-bromo-4-chlorophenoxy)-N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]acetohydrazide](/img/structure/B5599274.png)
![1-[(2,5-dimethylphenoxy)acetyl]azepane](/img/structure/B5599279.png)



![5-(3-pyridinyl)-4-{[2-(trifluoromethyl)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5599298.png)

![methyl 3-{[(2,4-difluorophenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5599302.png)
![1-[(dimethylamino)sulfonyl]-N-[4-(4-pyridinylmethyl)phenyl]-3-piperidinecarboxamide](/img/structure/B5599315.png)
